Molecular weight and formula analysis of N-(2-fluoro-4-methylphenyl)-3-methylbenzamide
Molecular weight and formula analysis of N-(2-fluoro-4-methylphenyl)-3-methylbenzamide
Technical Whitepaper: Structural Characterization and Validation of N-(2-fluoro-4-methylphenyl)-3-methylbenzamide
Executive Summary
This technical guide outlines the rigorous structural validation of N-(2-fluoro-4-methylphenyl)-3-methylbenzamide (CAS: 328026-91-1), a functionalized benzamide scaffold frequently utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and TRPV1 antagonists.[1]
Precise characterization of this molecule is critical due to the presence of the ortho-fluorine substituent, which introduces unique electronic effects and spin-spin coupling patterns in NMR spectroscopy.[1] This guide provides a self-validating analytical workflow, moving from theoretical physicochemical profiling to experimental verification via High-Resolution Mass Spectrometry (HRMS) and Multi-Nuclear NMR (
Theoretical Physicochemical Profile
Before experimental validation, a theoretical baseline must be established to define acceptance criteria.
| Parameter | Value | Technical Note |
| IUPAC Name | N-(2-fluoro-4-methylphenyl)-3-methylbenzamide | Core scaffold: Benzamide |
| Molecular Formula | C | Carbon count includes two aromatic rings and one carbonyl.[1][2] |
| Average Mol. Weight | 243.28 g/mol | Used for gravimetric stoichiometry. |
| Monoisotopic Mass | 243.1059 Da | Critical for HRMS extraction windows (± 5 ppm). |
| LogP (Predicted) | ~3.4 - 4.0 | Lipophilic; limited aqueous solubility.[1] DMSO/MeOH recommended for analysis. |
| H-Bond Donors/Acceptors | 1 / 2 | Amide NH (Donor); Carbonyl O + Fluorine (Acceptors).[1] |
Synthetic Context & Impurity Profiling
To validate the molecule, one must understand its origin.[3] This compound is typically synthesized via an amide coupling reaction between 3-methylbenzoic acid and 2-fluoro-4-methylaniline .[1]
Common Coupling Reagents: HATU/DIPEA or EDC/HOBt.[4]
Target Impurity List (for LC-MS exclusion):
-
Unreacted Amine: 2-fluoro-4-methylaniline (
~140).[1] -
Unreacted Acid: 3-methylbenzoic acid (
~137). -
Tetramethylurea (TMU): A byproduct of HATU coupling.
-
Acid Anhydride Dimer: Result of over-activation.
Analytical Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and isotopic pattern.
Methodology
-
Polarity: Positive Mode (+).
-
Analyzer: Q-TOF or Orbitrap.[1]
-
Solvent System: 0.1% Formic Acid in Acetonitrile/Water (50:50).
Data Interpretation & The Nitrogen Rule
The Nitrogen Rule states that a neutral organic molecule with an odd number of Nitrogen atoms will have an odd nominal mass.[3][7][8]
-
Theoretical Mass: 243 Da (Odd)
Consistent with 1 Nitrogen. -
Observed Ion
: In ESI+, we observe the protonated species.-
Calculation:
. -
Result: The observed ion is EVEN (
244). This validates the presence of an odd number of nitrogens in the neutral parent.
-
Acceptance Criteria
-
Mass Accuracy: Observed
must be within 5 ppm of 244.1137 . -
Isotopic Pattern: The
peak (contribution from C) should be approximately 16.5% of the base peak intensity ( ).
Analytical Protocol 2: Multi-Nuclear NMR Spectroscopy
Objective: Structural connectivity and regiochemistry confirmation. The presence of Fluorine requires
A. H-NMR (Proton) - 400 MHz, DMSO-
-
Amide Proton (-NH): Look for a broad singlet or doublet downfield (
9.8 - 10.2 ppm).[1]-
Note: The ortho-fluorine may cause splitting of the NH signal or broadening due to H-bonding.[1]
-
-
Methyl Groups:
-
Aromatic Region (
6.9 - 7.8 ppm):-
Acid Ring: Standard meta-substituted pattern (singlet, doublet, doublet, triplet).
-
Amine Ring (Fluorinated): This is the diagnostic region. The protons on this ring will exhibit H-F coupling .
-
Proton at C3 (between F and Methyl): Doublet of doublets (coupling to F and meta-H).
-
Proton at C5: Doublet.
-
Proton at C6 (adjacent to N): Triplet-like or complex multiplet due to coupling with F (
Hz).[1]
-
-
B. F-NMR (Fluorine) - 376 MHz, DMSO-
-
Signal: Single distinct peak expected.
-
Chemical Shift: Typically
-115 to -130 ppm (relative to CFCl ).[1] -
Multiplicity: The fluorine signal will appear as a multiplet (decoupled) or broad quartet due to coupling with the adjacent aromatic protons.
-
Validation: Absence of other fluorine peaks confirms regiochemical purity (no 3-fluoro or 4-fluoro isomers).[1]
Visualization: Analytical Decision Tree
The following flowchart illustrates the logical progression for validating this specific benzamide derivative.
Caption: Analytical workflow for the structural confirmation of fluorinated benzamides.
References
-
PubChem Database. 2-(4-fluoro-3-methylphenyl)-N-hydroxybenzamide (Analogous Structure Properties).[1] National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry: The Nitrogen Rule. Available at: [Link][6][7][8][9]
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility.[6] Available at: [Link]
Sources
- 1. 923802-83-9|2-Fluoro-N-(2-fluoro-4-methylphenyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 3-fluoro-N-[(4-methylphenyl)methyl]benzamide - C15H14FNO | CSSS00026328168 [chem-space.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
